7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
Description
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound featuring a benzoxazine core with a methoxy group at the 7-position. Its molecular formula is C₉H₁₁NO₂ (MW: 165.19 g/mol), and it is characterized by a partially saturated six-membered ring containing one oxygen and one nitrogen atom . Key applications include its role as an intermediate in synthesizing bioactive molecules, particularly in anticancer and antimicrobial research .
Properties
IUPAC Name |
7-methoxy-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-11-7-2-3-8-9(6-7)12-5-4-10-8/h2-3,6,10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPHWZPKRWHBKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601075 | |
| Record name | 7-Methoxy-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93735-22-9 | |
| Record name | 7-Methoxy-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 2-Aminophenol Derivatives with Epoxides or Halohydrins
A common synthetic route to 3,4-dihydro-2H-benzo[b]oxazines, including the 7-methoxy derivative, involves the intramolecular cyclization of appropriately substituted 2-aminophenols with epoxides or halohydrins under basic conditions.
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- Starting from 7-methoxy-2-aminophenol, reaction with epichlorohydrin or similar halohydrins in the presence of a base such as sodium hydroxide in aqueous medium at room temperature leads to ring closure forming the benzoxazine ring.
- The reaction typically proceeds via nucleophilic attack of the amino group on the epoxide or halohydrin, followed by intramolecular cyclization.
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- Solvent: Water or tetrahydrofuran (THF)
- Base: Sodium hydroxide (NaOH)
- Temperature: Ambient to mild heating (room temperature to 65 °C)
- Time: Several hours to overnight
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- Preparation of 3,4-dihydro-2H-benzo[b]oxazin-6-ol hydrochloride (a closely related compound) by reacting 2-aminophenol with epichlorohydrin under these conditions has been reported, which can be adapted for the 7-methoxy substituted analogue by using 7-methoxy-2-aminophenol as the starting material.
Reduction of Nitro Precursors Followed by Intramolecular Cyclization
Another well-documented approach involves the synthesis of nitro-substituted intermediates followed by catalytic hydrogenation and Mannich-type cyclization to form the benzoxazine ring.
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- Formation of Nitro Intermediates: Alkylation of 2-nitrophenols with 2-bromoacetophenones under Williamson ether synthesis conditions to yield nitro-substituted phenoxy ketones.
- Reduction: Catalytic hydrogenation (Pd/C) reduces the nitro group to an amine.
- Cyclization: The resulting amino ketones undergo intramolecular Mannich reaction to form the 3,4-dihydro-2H-1,4-benzoxazine scaffold.
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- Alkylation: Potassium carbonate as base, acetone solvent, room temperature.
- Reduction: Hydrogen gas with Pd/C catalyst at room temperature.
- Cyclization: Acidic or neutral conditions facilitating Mannich-type ring closure.
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- Nitro intermediates typically obtained in good yields (70–90%).
- Cyclization products isolated in moderate to good yields (23–50% depending on substituents).
Reduction of Oxazinone Intermediates
In some cases, 2H-1,4-benzoxazin-3(4H)-ones (oxazinones) are precursors that can be reduced to the corresponding 3,4-dihydro derivatives.
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- Reduction of cyclic amide (oxazinone) groups using sodium borohydride (NaBH4) in the presence of Lewis acids such as boron trifluoride etherate.
- This method allows selective reduction of the lactam to the benzoxazine ring.
Use of Lithium Borohydride for Reduction in THF
- Lithium borohydride has been employed to reduce intermediates such as (8-Methoxy-3,4-dihydro-2H-benzo[l,4]oxazin-2-yl)-methanol in tetrahydrofuran at 65 °C over extended periods (20 hours), followed by aqueous work-up and extraction to isolate the product.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Cyclization of 2-aminophenol with epichlorohydrin | 7-Methoxy-2-aminophenol, epichlorohydrin | NaOH, water, RT to 65 °C | Moderate to High | Simple, scalable, aqueous conditions |
| Reduction of nitro intermediates + Mannich cyclization | 7-Methoxy-2-nitrophenol, 2-bromoacetophenone | Pd/C hydrogenation, acidic cyclization | 23–50 | Multi-step, allows diverse substitution |
| Reduction of benzoxazinones | Benzoxazinone intermediates | NaBH4, BF3·OEt2, THF | Moderate | Selective reduction of lactam to benzoxazine |
| Lithium borohydride reduction | Oxazinyl-methanol intermediates | LiBH4, THF, 65 °C, 20 h | Not specified | Longer reaction time, careful quenching |
Analytical and Research Findings
- The synthetic procedures have been confirmed by spectroscopic methods such as ^1H NMR, ^13C NMR, and HRMS, demonstrating the formation of the benzoxazine ring and the presence of the methoxy substituent.
- Elemental analysis and melting point data verify the purity and identity of the products.
- The choice of reduction method influences the selectivity and yield of the dihydrobenzoxazine product.
- Catalytic hydrogenation is preferred for nitro group reduction due to cleaner reaction profiles compared to chemical reductants.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated oxazine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds derived from the benzoxazine scaffold, particularly 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine. A notable study synthesized a series of 4-aryl-3,4-dihydro-2H-benzoxazines and evaluated their antiproliferative effects against several cancer cell lines including PC-3 (prostate cancer), MDA-MB-231 (breast cancer), and U-87 MG (glioblastoma) . The compound exhibited significant cytotoxicity with IC50 values ranging from 7.84 to 16.2 µM, indicating its potential as a lead compound for further development.
Case Study: Structure-Activity Relationship
The study highlighted that substituents on the benzene ring significantly influenced anticancer activity. For instance, compounds with hydroxyl groups showed enhanced efficacy compared to their methylated counterparts. This suggests that hydrogen bonding interactions may play a crucial role in binding to target sites within cancer cells .
Antioxidant Properties
Another area of application is the antioxidant activity of this compound derivatives. A study focused on synthesizing novel antioxidant compounds based on this scaffold revealed that certain derivatives demonstrated substantial free radical scavenging abilities . These antioxidant properties are vital for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Hypoxia-Induced Tumor Growth Inhibition
The compound has also been explored for its effects on hypoxic tumor cells. Research indicates that specific derivatives of 2H-benzoxazines can inhibit the growth of hypoxic cancer cells while sparing normoxic cells . This selectivity is crucial for developing targeted cancer therapies that minimize damage to healthy tissues.
Table: Summary of Biological Activities
| Activity | IC50 Value | Cell Lines Tested | Notes |
|---|---|---|---|
| Anticancer | 7.84 - 16.2 µM | PC-3, MDA-MB-231, U-87 MG | Significant cytotoxicity observed |
| Antioxidant | Not specified | Various cell lines | Effective in free radical scavenging |
| Hypoxia-induced growth inhibition | IC50 >600 µM (normoxic) | HepG2 (hypoxic conditions) | Selective toxicity towards hypoxic cells |
Potential Therapeutic Uses
Beyond oncology, there are indications that this compound may have applications in treating immune-related disorders. Compounds related to this structure have been shown to promote RORγt activity, which is significant in regulating immune responses and could be beneficial in conditions where immune modulation is desired .
Mechanism of Action
The mechanism of action of 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. For instance, as a dopamine agonist, it binds to dopamine receptors, mimicking the action of dopamine and activating the associated signaling pathways. Similarly, as a 5-HT6 receptor antagonist, it blocks the receptor, inhibiting the downstream effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Methoxy Substitution Variations
5-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Structure : Methoxy group at the 5-position instead of 5.
- Molecular Formula: C₉H₁₁NO₂ (MW: 165.19 g/mol), identical to the 7-methoxy derivative.
- Key Differences :
- The 5-methoxy isomer exhibits distinct reactivity due to steric and electronic effects. For example, its IUPAC name is 5-methoxy-3,4-dihydro-2H-1,4-benzoxazine (CAS: 1058704-69-0) .
- Synthesis routes often involve reductive cyclization or Mannich reactions, similar to the 7-methoxy derivative but with adjusted substitution patterns .
6-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
Substituent Modifications on the Benzoxazine Core
Nitro-Substituted Derivatives
- Example: 7-Nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid. Structure: Introduces a nitro group (electron-withdrawing) and carboxylic acid at the 6-position. Synthesis: Derived from 4-hydroxy-3-nitrobenzoic acid via esterification, etherification, and reductive cyclization .
Halogenated Derivatives
Functionalized 3,4-Dihydro-2H-benzo[b][1,4]oxazines
3-Substituted Derivatives
- Example 1 : 3-(2,4-Dimethylphenyl)-7-methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine (9b).
- Example 2 : 3-(4-Fluorophenyl)-7-methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine (9c).
4-Substituted Derivatives
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Findings and Research Trends
- Substituent Effects : 3-Aryl substitutions (e.g., 4-fluorophenyl) improve binding affinity and metabolic stability, making them promising for drug development .
- Synthetic Flexibility : Functionalization at the 3- or 4-position enables diverse applications, from antimicrobial agents to thromboxane A2 receptor antagonists .
Biological Activity
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and immunology. This article aims to provide a comprehensive overview of its biological activity, including data from various studies, case analyses, and synthesized findings.
- Chemical Formula : C₉H₁₁NO₂
- CAS Number : 93735-22-9
- Molecular Weight : 165.19 g/mol
Antitumor Activity
Several studies have highlighted the antitumor potential of this compound derivatives. A notable study synthesized a library of 2H-benzo[b][1,4]oxazine derivatives and evaluated their effects on HepG2 cancer cells under hypoxic conditions. Compounds exhibited significant cytotoxicity with IC₅₀ values ranging from 10 μM to 87 μM against hypoxic cells while sparing normoxic cells .
Table 1: Antitumor Activity of Selected Compounds
| Compound ID | IC₅₀ (μM) Hypoxic Cells | IC₅₀ (μM) Normoxic Cells |
|---|---|---|
| Compound 10 | 87 ± 1.8 | >600 |
| Compound 11 | 10 ± 3.7 | >1,000 |
These findings suggest that modifications in the oxazine structure can enhance selectivity towards cancerous cells, making them promising candidates for further development in cancer therapy.
Immunomodulatory Effects
Research has indicated that derivatives of this compound can promote the activity of retinoid-related orphan receptor gamma (RORγ), which plays a critical role in immune response regulation. The administration of these compounds has been associated with increased interleukin-17 (IL-17) levels in subjects, suggesting potential applications in treating immune deficiency disorders .
Antioxidant Properties
The antioxidant activity of this compound has also been documented. A study reported an IC₅₀ value of approximately 53.33 μg/mL for antioxidant activity, indicating its potential utility in combating oxidative stress-related diseases .
Case Study 1: Hypoxic Cancer Cell Response
In a controlled study involving HepG2 cells subjected to hypoxia, the application of compound derivatives demonstrated a marked reduction in hypoxia-induced gene expression (HIF-1α, P21, VEGF). This downregulation correlated with decreased cell viability in hypoxic conditions, underscoring the therapeutic potential of oxazine derivatives in targeting tumor microenvironments .
Case Study 2: Immune Modulation
A clinical study explored the impact of dihydro-2H-benzo[b][1,4]oxazine sulfonamide on patients with autoimmune disorders. The results indicated a significant increase in IL-17 production post-treatment, suggesting a mechanism by which these compounds could enhance immune responses against pathogens or tumors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
